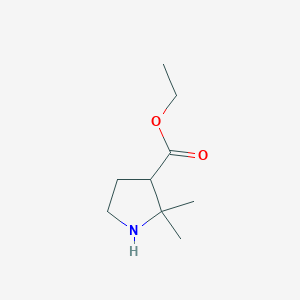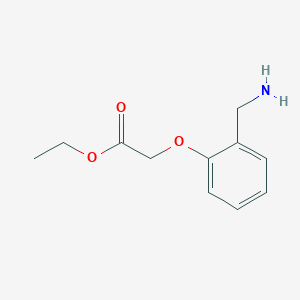
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride is an organic compound with the molecular formula C9H13ClN2O4 It is a derivative of phenoxyethanamine and is characterized by the presence of a methoxy group, a nitro group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 4-methoxy-2-nitrophenol with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium triacetoxyborohydride and acetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: Formation of 2-(4-Amino-2-nitrophenoxy)ethan-1-amine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxy-2-nitrophenyl)ethan-1-amine
- 2-(4-Methoxy-2-nitrophenyl)ethanol
- 2-(4-Methoxy-2-nitrophenyl)ethan-1-aminehydrochloride
Uniqueness
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H13ClN2O4 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-(4-methoxy-2-nitrophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H |
Clave InChI |
JMMMMETVLVSILF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OCCN)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)




![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)

![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)


![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
